

# (S)-Chroman-4-amine: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: (S)-chroman-4-amine

Cat. No.: B071886

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## Introduction

**(S)-Chroman-4-amine** is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid, bicyclic structure, featuring a stereochemically defined amine group, makes it a privileged scaffold for the synthesis of biologically active compounds, particularly those targeting the central nervous system (CNS).<sup>[1]</sup> This technical guide provides an in-depth overview of the physical and chemical properties of **(S)-chroman-4-amine**, along with detailed experimental protocols for its synthesis and analysis, and insights into its potential biological applications.

## Physical and Chemical Properties

**(S)-Chroman-4-amine** is typically available as its hydrochloride salt, which is an off-white solid. <sup>[2]</sup> While comprehensive data for the free amine is not readily available in public literature, the properties of the hydrochloride salt are well-documented.

Table 1: Physical and Chemical Properties of **(S)-Chroman-4-amine** and its Hydrochloride Salt

Property	(S)-Chroman-4-amine	(S)-Chroman-4-amine Hydrochloride	Reference
CAS Number	188198-38-1	1035093-81-2	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO	C <sub>9</sub> H <sub>12</sub> CINO	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	149.19 g/mol	185.65 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
Appearance	-	Off-white solid	<a href="#">[2]</a>
Melting Point	Not available	Not available	
Boiling Point	Not available	Not available	<a href="#">[5]</a>
Solubility	Not available	Not available	
Purity	-	≥97-98%	<a href="#">[5]</a>
Storage	-	Inert atmosphere, 2-8°C	<a href="#">[2]</a>

## Spectral Data

Detailed spectral data for **(S)-chroman-4-amine** is not widely published. However, based on the known structure, the following characteristic peaks can be anticipated. Representative spectral data for related chroman-4-one derivatives can be found in the literature.[\[6\]](#)[\[7\]](#)

- <sup>1</sup>H NMR: Expected signals would include aromatic protons, a methine proton at the chiral center (C4), and methylene protons of the dihydropyran ring.
- <sup>13</sup>C NMR: Characteristic peaks would correspond to the aromatic carbons, the chiral C4 carbon bearing the amine group, and the carbons of the heterocyclic ring.
- IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine, C-H stretching for aromatic and aliphatic groups, and C-O stretching for the ether linkage. Primary amines typically show two N-H stretching bands between 3200 and 3500 cm<sup>-1</sup>.[\[8\]](#)
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

# Experimental Protocols

The synthesis and separation of **(S)-chroman-4-amine** are critical for its use in drug development. The primary strategies involve the resolution of a racemic mixture or asymmetric synthesis.

## Synthesis of Racemic Chroman-4-amine

A common precursor for the synthesis of chroman-4-amine is chroman-4-one. The synthesis of chroman-4-one can be achieved through various methods, including the intramolecular cyclization of 3-(2-hydroxyphenoxy)propanoic acid. The resulting chroman-4-one can then be converted to the racemic amine via reductive amination.

## Enantiomeric Resolution

### 1. Classical Resolution using Diastereomeric Salt Formation

This method relies on the reaction of racemic chroman-4-amine with a chiral resolving agent to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.

Experimental Protocol:

- Salt Formation: Dissolve racemic chroman-4-amine in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral acid, such as (R)-(-)-mandelic acid or L-(-)-tartaric acid.
- Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent and cooling rate is crucial for effective separation.
- Isolation: Isolate the less soluble diastereomeric salt by filtration. The enantiomeric excess (ee) of the salt should be determined by chiral HPLC.
- Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH or NaHCO<sub>3</sub>) to neutralize the chiral acid and liberate the free **(S)-chroman-4-amine**.
- Extraction: Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>), and concentrate under

reduced pressure to obtain the enantioenriched **(S)-chroman-4-amine**.

## 2. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, such as lipases, to preferentially acylate one enantiomer of the racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer.

Experimental Protocol:

- Reaction Setup: In a suitable organic solvent (e.g., toluene), combine racemic chroman-4-amine, an acyl donor (e.g., ethyl acetate or isopropenyl acetate), and a lipase (e.g., *Candida antarctica* lipase B, CALB).
- Incubation: Stir the mixture at a controlled temperature (e.g., 50°C) and monitor the reaction progress by chiral HPLC.[\[9\]](#)
- Separation: Once approximately 50% conversion is reached, stop the reaction. Separate the acylated (R)-chroman-4-amine from the unreacted **(S)-chroman-4-amine** using column chromatography or extraction.
- Hydrolysis (optional): The acylated enantiomer can be hydrolyzed back to the amine if desired.

## Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer, avoiding the loss of 50% of the material inherent in classical resolution methods. A common strategy involves the asymmetric reduction of an intermediate.

Experimental Protocol (via Asymmetric Transfer Hydrogenation):

- Precursor Synthesis: Synthesize an N-sulfinyl imine derivative of chroman-4-one by condensation with a chiral sulfinamide (e.g., (R)-tert-butanesulfinamide).
- Asymmetric Reduction: Reduce the N-sulfinyl imine using a suitable reducing agent and a chiral catalyst (e.g., a ruthenium-based catalyst with a chiral ligand). This step stereoselectively forms the desired amine stereocenter.[\[10\]](#)

- Deprotection: Cleave the sulfinyl group under acidic conditions (e.g., HCl in methanol) to yield the enantioenriched **(S)-chroman-4-amine** hydrochloride.[10]

## Chiral HPLC Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess of **(S)-chroman-4-amine**. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of chiral amines.

Experimental Protocol:

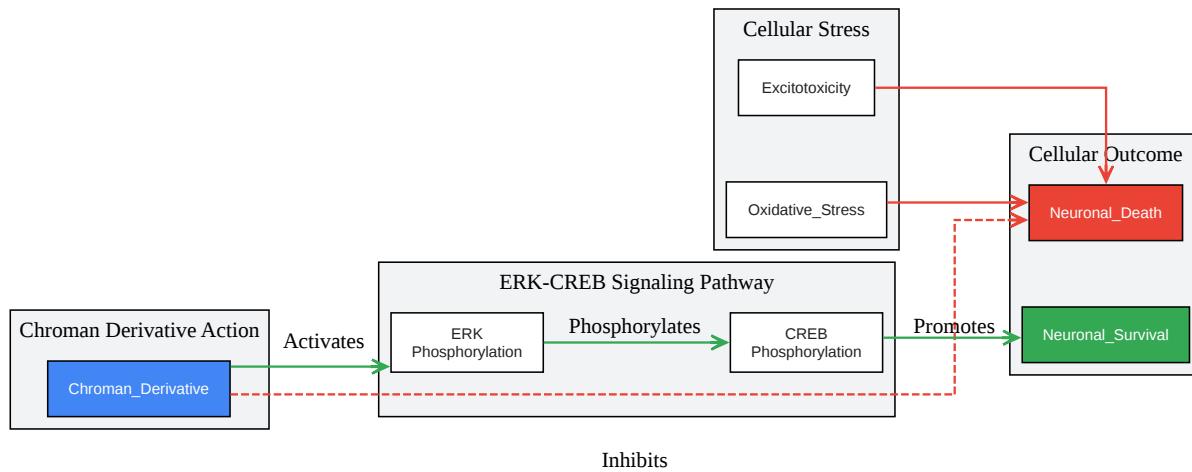
- Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).
- Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio should be optimized for best resolution.
- Additive: For basic compounds like amines, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.
- Detection: UV detection at a suitable wavelength (e.g., 254 nm).
- Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

## Signaling Pathways and Biological Applications

The chroman scaffold is a key component in a variety of biologically active molecules, and its derivatives have shown promise in several therapeutic areas.

## Neuroprotection

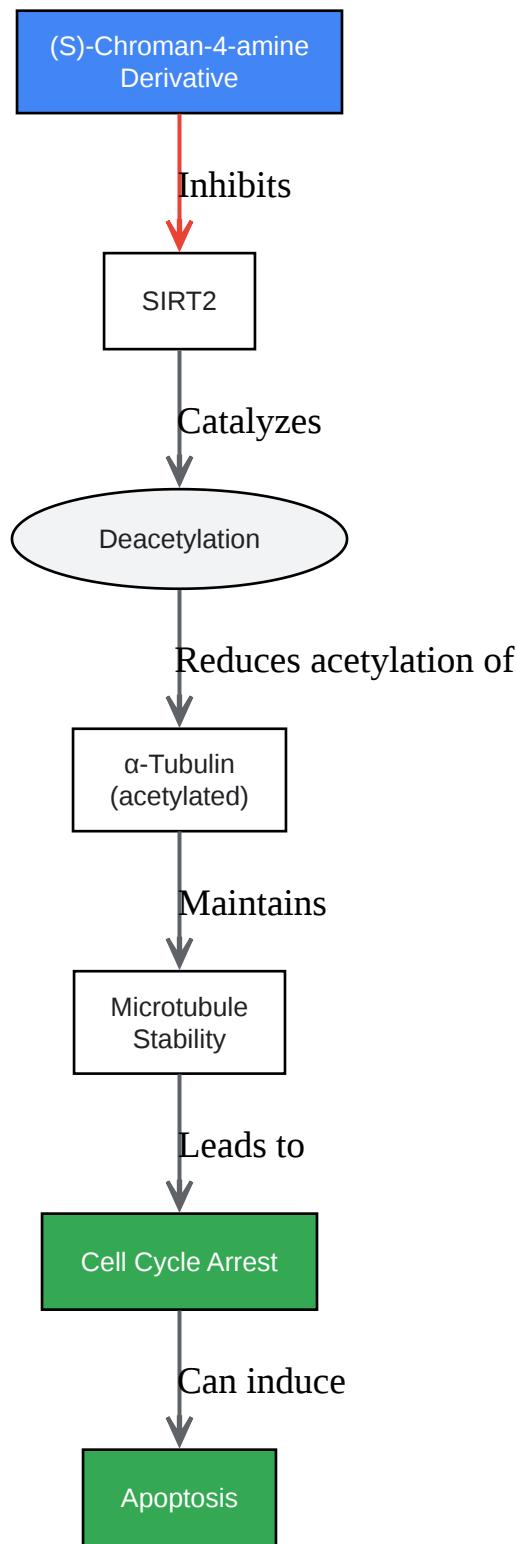
Chroman derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases like Alzheimer's disease.[11][12] The proposed mechanisms of action include the modulation of mitochondrial function and the reduction of neuroinflammation.[11] Some chromene derivatives have been shown to exert their neuroprotective effects through the activation of the ERK-CREB signaling pathway, which is crucial for neuronal survival and plasticity.[13]

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Caption: Neuroprotective signaling pathway of chroman derivatives.

## SIRT2 Inhibition

Derivatives of chroman-4-one have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[14][15] SIRT2 is implicated in various cellular processes, including cell cycle regulation and neurodegeneration, making it an attractive therapeutic target. Inhibition of SIRT2 by chroman-4-one derivatives has been shown to have antiproliferative effects in cancer cells.[16]



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Caption: SIRT2 inhibition pathway by chroman derivatives.

## Conclusion

**(S)-Chroman-4-amine** is a versatile and valuable chiral intermediate in the development of novel therapeutics. Its unique structural features and amenability to chemical modification make it an attractive starting point for the synthesis of compounds with a range of biological activities, particularly in the area of neurodegenerative diseases and oncology. This guide provides a foundational understanding of its properties and the experimental methodologies required for its synthesis and analysis, which will be of significant utility to researchers in the field. Further investigation into the specific biological targets and signaling pathways modulated by derivatives of **(S)-chroman-4-amine** is warranted to fully exploit its therapeutic potential.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
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